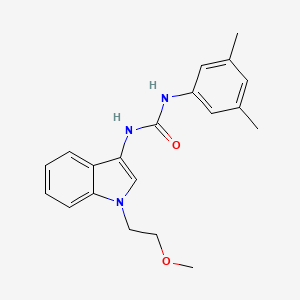
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as DM-1, is a small molecule drug that has gained significant attention in the field of cancer research. DM-1 is a potent cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Scientific Research Applications
Urea Derivatives in Cancer Research
Urea derivatives have been synthesized and evaluated for their anticancer activity. A study demonstrated that certain ureas and sulfamides incorporating 1-amino tetralins showed variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. Compounds with specific structural features proved to be the most active, suggesting their potential as anticancer agents (Özgeriş et al., 2017).
Herbicide Degradation and Environmental Impact
Research on substituted urea herbicides, such as maloran and its metabolites in soils, has been conducted to understand their environmental fate and degradation mechanisms. These studies provide insights into how microbial action degrades urea herbicides, minimizing accumulation of phytotoxic residues and indicating pathways for environmental detoxification (Katz & Strusz, 1968).
Neuropharmacological Applications
The role of urea derivatives in mediating physiological processes has been explored, with certain compounds acting on serotonin receptors to elicit specific responses. This research has implications for the development of novel treatments for conditions such as depression and anxiety, showcasing the potential of urea derivatives in neuropharmacology (Millan et al., 1997).
Soil Sorption Studies
Studies on the sorption behavior of urea herbicides in soils help in understanding how these compounds interact with the environment. This research is crucial for assessing the mobility and potential environmental impact of urea-based herbicides, contributing to safer agricultural practices and environmental preservation (Cox & Walker, 1999).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel urea derivatives through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) provide deep insights into the chemical and physical properties of these compounds. This foundational knowledge supports the development of urea derivatives for various applications, including pharmaceuticals, agrochemicals, and materials science (Rao et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-10-15(2)12-16(11-14)21-20(24)22-18-13-23(8-9-25-3)19-7-5-4-6-17(18)19/h4-7,10-13H,8-9H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOBIWIPHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride](/img/structure/B2675902.png)
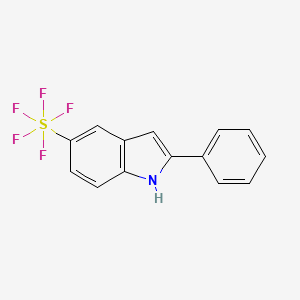
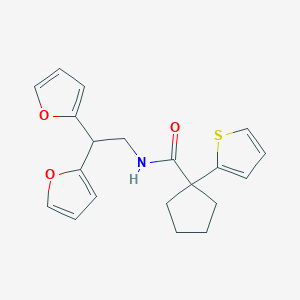
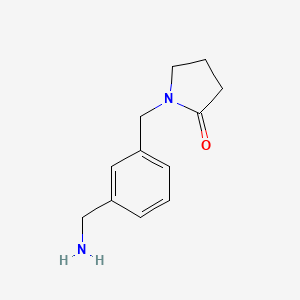
![Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2675909.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2675910.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride](/img/structure/B2675914.png)
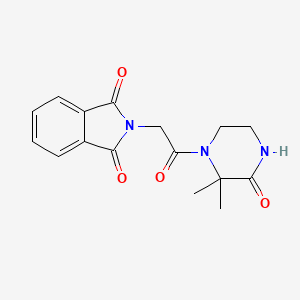
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
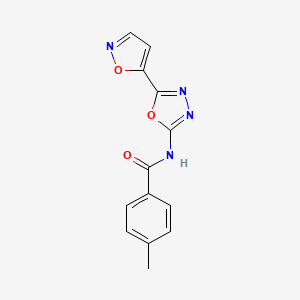
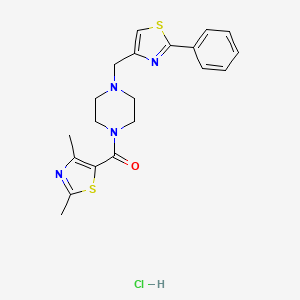
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)